![molecular formula C7H14O4 B8697612 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol CAS No. 83490-15-7](/img/structure/B8697612.png)
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is an organic compound with the molecular formula C7H14O4. It is known for its unique structure, which includes a 1,3-dioxolane ring and an ethoxyethanol group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol typically involves the reaction of 1,3-dioxolane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The 1,3-dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-ethanol: Similar structure but lacks the ethoxyethanol group.
2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol: Contains a similar ethoxyethanol group but with additional methoxy groups.
2-(1,3-Dioxolan-2-yl)furan: Contains a 1,3-dioxolane ring but with a furan group instead of an ethoxyethanol group.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethoxy]ethanol is unique due to its combination of a 1,3-dioxolane ring and an ethoxyethanol group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
83490-15-7 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H14O4/c8-2-4-9-3-1-7-10-5-6-11-7/h7-8H,1-6H2 |
InChI Key |
RHLBPAKKUQILTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


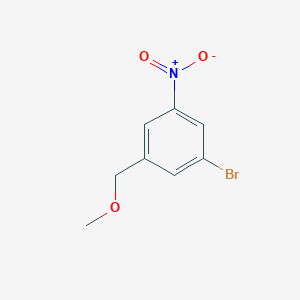

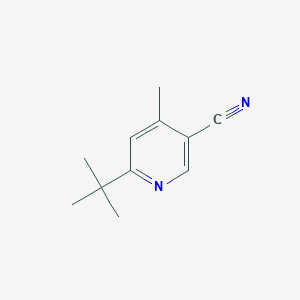
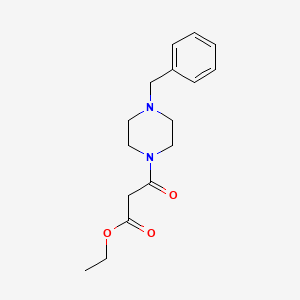
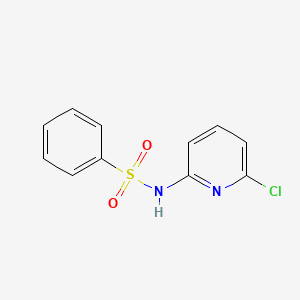
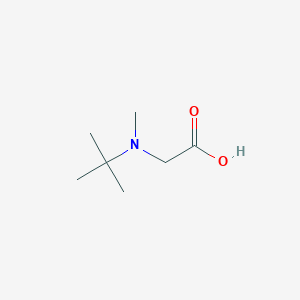
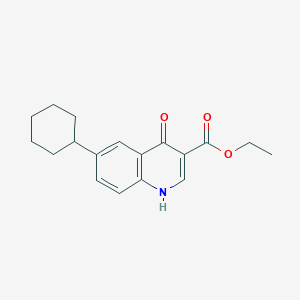
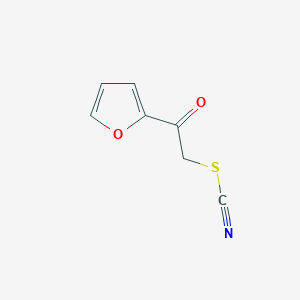
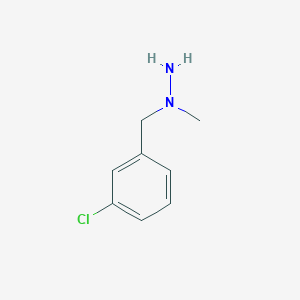
![Methyl 2'-ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8697595.png)
![1,4-Cyclohexadiene-1,4-dicarboxylic acid, 2,5-bis[(4-methylphenyl)amino]-, dimethyl ester](/img/structure/B8697599.png)
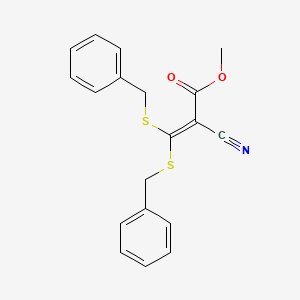
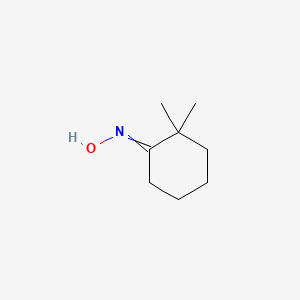
![2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethan-1-amine](/img/structure/B8697623.png)
